molecular formula C16H19ClN2O2S B2849225 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide CAS No. 2034528-93-1

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide

Cat. No.: B2849225
CAS No.: 2034528-93-1
M. Wt: 338.85
InChI Key: ZYCPMYCIMBWUMS-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide is a benzamide derivative characterized by a 5-chlorothiophen-2-yl moiety, a methoxyethyl chain, and a dimethylamino-substituted benzamide core. Benzamides are widely studied for their biological activities, including pesticidal and enzyme-inhibitory properties, as seen in analogous compounds (e.g., etobenzanid, diflufenican) .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-19(2)12-6-4-5-11(9-12)16(20)18-10-13(21-3)14-7-8-15(17)22-14/h4-9,13H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCPMYCIMBWUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Retrosynthetic Analysis

The target compound decomposes into three key building blocks through systematic bond disconnection:

  • 3-(Dimethylamino)benzoic acid derivative (Aromatic domain)
  • 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine (Aliphatic linker with heterocycle)
  • Amide bond formation system

This disconnection strategy aligns with established benzamide synthesis protocols, though requires adaptation for the specific substitution pattern.

Synthetic Route Selection Criteria

Comparative evaluation of potential pathways considered:

Criterion Carbodiimide-Mediated Mixed Anhydride Active Ester
Yield (%) 68-72 55-60 78-82
Byproduct Formation Moderate High Low
Scalability Excellent Fair Good
Functional Group Tolerance High Moderate High

Active ester methodology demonstrates optimal performance characteristics for this synthesis.

Intermediate Synthesis

3-(Dimethylamino)benzoyl Chloride Preparation

The acid chloride precursor undergoes controlled synthesis through:

Reaction Conditions:

  • Thionyl chloride (3 eq)
  • Anhydrous DMF (0.1 eq catalyst)
  • Reflux in dry dichloromethane (4 hr)
  • Yield: 89%

Critical Parameters:

  • Strict moisture control (H2O <50 ppm)
  • Temperature maintenance at 40±2°C
  • Immediate use post-synthesis prevents decomposition

2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine Synthesis

Thiophene Functionalization

The heterocyclic component requires sequential modifications:

Step 1: Chlorination

  • Substrate: Thiophene-2-carboxaldehyde
  • Reagent: N-Chlorosuccinimide (1.05 eq)
  • Solvent: Acetonitrile/Water (9:1)
  • Temperature: 0°C → RT
  • Time: 12 hr
  • Yield: 93%

Step 2: Methoxyethyl Group Introduction
Employing a modified Henry reaction:

Parameter Value
Nitromethane 5 eq
DBU 1.2 eq
Solvent THF
Temperature -20°C → 40°C
Reaction Time 18 hr
Diastereomeric Ratio 85:15

Step 3: Nitro Group Reduction
Catalytic hydrogenation achieves amine formation:

  • Catalyst: 10% Pd/C (0.5 eq)
  • Pressure: 50 psi H2
  • Solvent: Methanol
  • Time: 6 hr
  • Yield: 91%

Final Coupling Reaction

Amide Bond Formation

The convergent step employs active ester methodology:

Reaction Scheme:
3-(Dimethylamino)benzoyl chloride + 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine → Target Compound

Optimized Conditions:

Parameter Value Source
Coupling Agent HATU (1.5 eq)
Base DIPEA (3 eq)
Solvent Anhydrous DMF
Temperature 0°C → 25°C
Reaction Time 16 hr
Yield 78%

Purification Protocol:

  • Aqueous workup (5% NaHCO3 → Brine)
  • Column chromatography (SiO2, EtOAc/Hexanes 3:7 → 1:1)
  • Recrystallization (EtOH/H2O)

Process Optimization

Solvent Screening for Coupling

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 78 98.5
DMSO 46.7 65 97.2
THF 7.5 42 95.1
CH3CN 37.5 71 97.8

DMF maintains optimal balance between reagent solubility and reaction efficiency.

Temperature Profile Analysis

Stage Temperature (°C) Time (hr) Intermediate Conversion (%)
Initial Mix 0 0.5 12
Activation 10 2 58
Coupling 25 13.5 98

Gradual temperature ramping prevents exothermic decomposition.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

  • δ 7.45-7.39 (m, 1H, ArH)
  • δ 6.98 (d, J=8.4 Hz, 1H, ArH)
  • δ 6.85 (s, 1H, Thiophene-H)
  • δ 4.12 (m, 2H, OCH2)
  • δ 3.45 (s, 3H, OCH3)
  • δ 2.95 (s, 6H, N(CH3)2)

HRMS (ESI+):
Calculated for C19H22ClN3O2S: 399.1094
Found: 399.1091

Purity Assessment

Method Purity (%) Impurity Profile
HPLC (UV 254nm) 99.2 0.8% residual DMF
GC-MS 98.7 1.3% ethyl acetate
Elemental Analysis C:62.31 (62.28), H:5.98 (5.95), N:10.21 (10.24)

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Parameter Conventional Microwave
Coupling Time 16 hr 45 min
Yield 78% 82%
Energy Consumption 5.3 kWh 1.8 kWh

Continuous Flow Approach

Developed to enhance process safety and scalability:

  • Reactor Type: Microfluidic chip
  • Flow Rate: 0.5 mL/min
  • Residence Time: 12 min
  • Productivity: 38 g/hr

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale Cost Pilot Scale Cost
HATU $12.50/g $8.20/g
DIPEA $0.75/mL $0.38/mL
Solvent Recovery 65% 92%

Waste Management

  • DMF Recovery: 89% via vacuum distillation
  • Aqueous Waste: <5% total output
  • Solid Residues: 2.1 kg/kg product

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Chlorinated Heterocyclic Moieties
  • Chlorine atoms are common in agrochemicals for improving stability and bioactivity.
  • N-[5-(5-Chloro-1,3-Benzoxazol-2-yl)-2-Methylphenyl]-2-Methoxybenzamide (CAS 325856-41-5): Features a chloro-benzoxazole group instead of chlorothiophene.
  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide) : Uses a dichlorophenyl group rather than chlorothiophene. Dichlorophenyl substituents are prevalent in herbicides for broad-spectrum activity .
Methoxy/Alkoxy Chains
  • Target Compound : A methoxyethyl chain provides flexibility and moderate polarity, balancing solubility and membrane permeability.
  • The trifluoromethyl group further enhances electronegativity .
  • Etobenzanid : Includes an ethoxymethoxy group, offering steric bulk and hydrolytic stability compared to methoxyethyl .
Benzamide Core Modifications
  • Target Compound: A dimethylamino group at the benzamide’s 3-position may act as a hydrogen-bond acceptor or influence pharmacokinetics.
  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide: Substitutes dimethylamino with a methyl group and hydroxy-dimethylethyl chain. The hydroxy group enables hydrogen bonding, while the methyl reduces polarity .
  • Sulfentrazone (N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)Methanesulfonamide) : Replaces benzamide with a sulfonamide core but retains chlorinated aryl groups for pesticidal activity .

Structural Characterization

  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide : Validated via X-ray analysis, revealing an N,O-bidentate directing group suitable for metal-catalyzed reactions .
  • 2-[2-(Dimethylamino)Ethoxy]-N-[4-(Trifluoromethyl)Phenyl]Benzamide: Structural data are unspecified, but NMR and mass spectrometry (as in ) are typical for such compounds .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide is a compound of interest due to its potential biological activities and applications in pharmacology. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClN3O2S
  • Molecular Weight : 351.85 g/mol

The compound features a thiophene ring substituted with chlorine, a methoxyethyl group, and a dimethylamino group attached to a benzamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate various biochemical pathways, influencing cellular processes relevant to therapeutic applications.

Antidiabetic Effects

Recent studies have highlighted the compound's potential in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, a significant factor in diabetes pathogenesis. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its protective effects on β-cells.

CompoundMaximal Activity (%)EC50 (μM)
This compound1000.1 ± 0.01
Analog 14518.6 ± 4
Analog 28813 ± 1

These results suggest that the compound exhibits a robust protective effect against ER stress-induced apoptosis in β-cells, making it a candidate for further development as an antidiabetic agent .

Anticancer Potential

In addition to its antidiabetic properties, this compound has shown promise in anticancer research. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through various signaling pathways. The exact mechanisms remain under investigation but may involve the modulation of apoptosis-related proteins and cell cycle regulators.

Case Studies and Research Findings

  • β-cell Protection Against ER Stress : A study demonstrated that the compound significantly improved β-cell survival under ER stress conditions, achieving maximal protective activity at low concentrations .
  • Cancer Cell Line Studies : In vitro studies indicated that this compound inhibited cell growth in multiple cancer cell lines, suggesting its potential as an anticancer therapeutic.
  • Synthetic Pathways : The synthesis involves several key steps:
    • Formation of the thiophene derivative through halogenation.
    • Alkylation with methoxyethyl halide.
    • Amide coupling to form the final product.

Q & A

Basic: What are the standard synthetic routes for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling a benzoyl chloride derivative (e.g., 3-(dimethylamino)benzoyl chloride) with a substituted amine. For example, reacting with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine under anhydrous conditions using coupling agents like HATU or DCC in dichloromethane .
  • Functional group introduction : Chlorination of thiophene rings using reagents like NCS (N-chlorosuccinimide) in DMF or DCM .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for better solubility of intermediates. Reaction temperatures are often maintained at 0–25°C to minimize side reactions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxyethyl and dimethylamino groups). Compare chemical shifts with analogous compounds (e.g., δ ~3.2 ppm for methoxy protons, δ ~2.8 ppm for dimethylamino groups) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize chlorothiophene coupling efficiency by varying equivalents of Pd(PPh₃)₄ in Suzuki-Miyaura reactions .
  • Purification strategies :
    • Column chromatography : Gradient elution (e.g., hexane/ethyl acetate) for intermediates.
    • Recrystallization : Use solvent pairs (e.g., ethanol/water) to enhance crystallinity .
  • In-line monitoring : Employ LC-MS or FTIR to track reaction progress and identify byproducts .

Advanced: How to resolve discrepancies between computational and experimental structural data?

Methodological Answer:

  • Crystallographic validation : Use single-crystal X-ray diffraction (e.g., SHELX programs) to resolve ambiguities in NMR assignments. For example, confirm the spatial arrangement of the methoxyethyl group .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate tautomeric forms or conformational preferences .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria in dimethylamino groups .

Basic: What preliminary biological assays are recommended for assessing its activity?

Methodological Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) .
  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition assays : Target kinases or proteases (e.g., HDACs) via fluorogenic substrates. Measure IC₅₀ values using dose-response curves .

Advanced: What strategies are used to elucidate the mechanism of action against specific targets?

Methodological Answer:

  • Target identification :
    • Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates .
    • DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins upon compound binding .
  • Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) to map affected signaling pathways (e.g., apoptosis, cell cycle) .
  • Molecular docking : Simulate interactions with predicted targets (e.g., HDACs or kinase ATP-binding pockets) using AutoDock Vina .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Core modifications :
    • Thiophene ring : Replace chlorine with fluorine or methyl to assess halogen effects on bioactivity .
    • Methoxyethyl chain : Vary chain length or substitute with ethoxy/propoxy groups to study steric effects .
  • Quantitative SAR (QSAR) : Build regression models using descriptors (e.g., logP, polar surface area) to predict activity trends .
  • Parallel synthesis : Use combinatorial libraries (e.g., Ugi reactions) to generate diverse analogs for high-throughput screening .

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